2-[2-(dimethylamino)ethyl]-8-[(3E)-pent-3-enoyl]-2,8-diazaspiro[5.5]undecan-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of diazaspiro[5.5]undecane derivatives often involves cascade cyclization reactions, such as the [5+1] double Michael addition reaction. For instance, Islam et al. (2017) developed a methodology for the synthesis of 2,4-diazaspiro[5.5]undecane-1,3,5,9-tetraones spiro-heterocyclic derivatives via cascade cyclization of [5+1] double Michael addition reaction of N,N-dimethylbarbituric acid with the derivatives of diaryldivinylketones (Islam et al., 2017). This method demonstrates the flexibility in synthesizing diazaspiro[5.5]undecane derivatives with high yields and diverse substituents.
Molecular Structure Analysis
The molecular structure of diazaspiro[5.5]undecane derivatives is characterized by their spirocyclic framework, which includes two rings connected at a single atom. The structure of these compounds has been elucidated using various analytical techniques, including NMR and X-ray crystallography. For example, the single-crystal X-ray studies of the synthesized compounds revealed that the cyclohexanone unit of spirocycles often prefers a chair conformation, indicating the stability of this structural form (Islam et al., 2017).
Chemical Reactions and Properties
Diazaspiro[5.5]undecane derivatives undergo various chemical reactions, demonstrating their reactivity and functional group compatibility. The [5+1] double Michael addition reaction is a pivotal step in their synthesis, showcasing their ability to participate in cascade reactions leading to complex structures. Additionally, these compounds exhibit intermolecular hydrogen bonding and π–π stacking interactions, which are crucial for their chemical behavior and potential applications in materials science (Islam et al., 2017).
Physical Properties Analysis
The physical properties of diazaspiro[5.5]undecane derivatives, such as solubility, melting points, and boiling points, are influenced by their molecular structure. The presence of diverse functional groups and the spirocyclic nature of these compounds contribute to their unique physical properties, which can be tailored for specific applications. These properties are critical for determining the suitability of these compounds in various fields, including pharmaceutical formulations and material science.
Chemical Properties Analysis
The chemical properties of diazaspiro[5.5]undecane derivatives, including their reactivity, stability, and interactions with other molecules, are central to their applications. Their ability to form stable conformations and participate in specific chemical reactions makes them valuable candidates for the synthesis of complex organic molecules. Understanding the chemical behavior of these compounds is essential for exploring their potential in synthetic chemistry and drug design.
For more in-depth insights and analysis on the subject, including the synthesis, molecular structure, and chemical properties of diazaspiro[5.5]undecane derivatives, the provided references offer a comprehensive overview (Islam et al., 2017).
properties
IUPAC Name |
2-[2-(dimethylamino)ethyl]-8-[(E)-pent-3-enoyl]-2,8-diazaspiro[5.5]undecan-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H31N3O2/c1-4-5-7-16(22)20-11-6-9-18(14-20)10-8-17(23)21(15-18)13-12-19(2)3/h4-5H,6-15H2,1-3H3/b5-4+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBPUHFGPQGJOHB-SNAWJCMRSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CCC(=O)N1CCCC2(C1)CCC(=O)N(C2)CCN(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/CC(=O)N1CCCC2(C1)CCC(=O)N(C2)CCN(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H31N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.